N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a benzo[cd]indole core substituted with an ethyl group at position 1, a ketone at position 2, and a benzamide moiety at position 4. The benzamide is further modified at the para position with a piperidin-1-ylsulfonyl group.
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-28-22-14-13-21(19-7-6-8-20(23(19)22)25(28)30)26-24(29)17-9-11-18(12-10-17)33(31,32)27-15-4-3-5-16-27/h6-14H,2-5,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWHZPAVKKALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole core fused with a benzene ring and an amide linkage. Its molecular formula is , and it has a molecular weight of approximately 463.5 g/mol. The unique structural features contribute to its biological properties, making it a subject of extensive research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
1. Enzyme Inhibition:
The compound acts as an inhibitor for specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial for its potential use in treating diseases where enzyme overactivity is implicated.
2. Receptor Modulation:
It can modulate the activity of certain receptors, influencing cellular signaling pathways. This property is particularly relevant in the context of cancer therapy, where receptor tyrosine kinases play a significant role in tumor growth and progression.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity:
Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Anti-inflammatory Effects:
The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways.
Antimicrobial Activity:
Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide | Nitro group enhances electron-withdrawing capacity | Increased antitumor activity |
| N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-2-(2-thienyl)-4-quino-linecarboxamide | Heterocyclic components influence receptor binding | Modulated receptor activity |
Case Studies
Several case studies have highlighted the potential of this compound in various therapeutic contexts:
Case Study 1: Breast Cancer Treatment
In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, characterized by increased Bax/Bcl-xL ratios and caspase activation.
Case Study 2: Inflammatory Disease Models
In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[cd]indole Derivatives
Key Observations:
Substituent Diversity: The target compound incorporates a piperidin-1-ylsulfonyl group, which introduces both polarity (via sulfonyl) and basicity (via piperidine). This may enhance solubility and target engagement compared to the nitro group in the third compound .
Molecular Weight Trends :
- E0B (415.5 g/mol) and the nitro derivative (406.4 g/mol) are lighter than the target compound (estimated >450 g/mol), suggesting the piperidinylsulfonyl group adds significant bulk.
Hypothesized Pharmacological Implications
- Piperidinylsulfonyl vs. In contrast, the sulfonyl group in the target compound could act as a hydrogen-bond acceptor, improving affinity for polar active sites .
- Sulfonamide vs. Benzamide : E0B’s sulfonamide group may confer greater acidity (pKa ~1-2) compared to the target’s benzamide (pKa ~8-10), influencing ionization state and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
